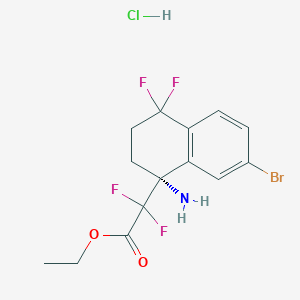

(R)-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple fluorine atoms, a bromine atom, and an amino group attached to a tetrahydronaphthalene ring system.

Vorbereitungsmethoden

The synthesis of ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride involves several steps. The synthetic route typically starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the bromine and fluorine atoms. The amino group is then added through a substitution reaction. The final step involves the esterification of the compound to form the ethyl ester, followed by the formation of the hydrochloride salt.

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms, which are important in medicinal chemistry.

Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

Medicine: Its potential as a pharmaceutical intermediate or as a lead compound for drug development is of significant interest.

Industry: The compound’s properties may make it useful in the development of new materials or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism by which ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through its amino group and other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific targets and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride include other fluorinated naphthalene derivatives and brominated amino compounds. These compounds share some structural features but may differ in the number and position of fluorine and bromine atoms, as well as the presence of other functional groups. The uniqueness of ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Biologische Aktivität

(R)-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoromethyl group and a bromine atom on a tetrahydronaphthalene backbone. Its molecular formula is C14H14BrF4N·HCl with a molecular weight of 353.63 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various physiological processes. Research indicates that compounds with similar structures often exhibit:

- Antiviral Activity : Some derivatives have shown promise as inhibitors of viral replication, particularly against HIV and other retroviruses .

- Antitumor Effects : The compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects in models of neurodegenerative diseases.

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy and safety profile of this compound. The following table summarizes key findings from various studies:

Case Studies

- Antiviral Efficacy : A study conducted by researchers at RTI International demonstrated that this compound exhibited potent antiviral activity against HIV in vitro. The compound was able to inhibit viral replication at low micromolar concentrations while showing minimal cytotoxicity to host cells .

- Cancer Research : In another study focused on breast cancer cell lines, the compound was found to induce apoptosis through caspase activation pathways. The results indicated that treatment with this compound led to a significant decrease in cell viability compared to untreated controls .

- Neuroprotective Effects : A recent investigation into the neuroprotective properties revealed that the compound could mitigate oxidative stress-induced neuronal death in cultured neurons. This suggests potential therapeutic applications for neurodegenerative conditions .

Eigenschaften

CAS-Nummer |

1427514-90-6 |

|---|---|

Molekularformel |

C14H15BrClF4NO2 |

Molekulargewicht |

420.62 g/mol |

IUPAC-Name |

ethyl 2-[(1R)-1-amino-7-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-yl]-2,2-difluoroacetate;hydrochloride |

InChI |

InChI=1S/C14H14BrF4NO2.ClH/c1-2-22-11(21)14(18,19)12(20)5-6-13(16,17)9-4-3-8(15)7-10(9)12;/h3-4,7H,2,5-6,20H2,1H3;1H/t12-;/m1./s1 |

InChI-Schlüssel |

GJILKLKFYJOFHV-UTONKHPSSA-N |

Isomerische SMILES |

CCOC(=O)C([C@]1(CCC(C2=C1C=C(C=C2)Br)(F)F)N)(F)F.Cl |

Kanonische SMILES |

CCOC(=O)C(C1(CCC(C2=C1C=C(C=C2)Br)(F)F)N)(F)F.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.